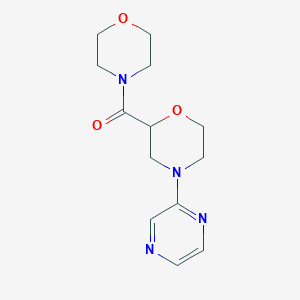![molecular formula C15H15BrClN3O B12268240 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12268240.png)
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La synthèse du 1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de l'intermédiaire azétidin-3-yl, suivie de l'introduction du groupe 3-bromo-2-méthylbenzoyle. L'étape finale implique la formation du cycle pyrazole par des réactions de cyclisation dans des conditions contrôlées.
Méthodes de Production Industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour augmenter la production tout en maintenant la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de Réactions: 1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques dans la molécule.
Réactifs et Conditions Communs:
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Substitution: Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les composés organométalliques sont utilisés dans des conditions spécifiques pour obtenir les substitutions souhaitées.
Principaux Produits Formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés pyrazoliques substitués.
Applications de la Recherche Scientifique
1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Il est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine: Le composé est exploré pour ses applications thérapeutiques potentielles, notamment le développement de médicaments pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'Action
Le mécanisme d'action du 1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Composés Similaires:
- 1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole partage des similitudes structurales avec d'autres dérivés du pyrazole, tels que 1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole.
- D'autres composés similaires comprennent divers pyrazoles substitués par azétidinyle et benzoyle.
Unicité: L'unicité du 1-{[1-(3-bromo-2-méthylbenzoyl)azétidin-3-yl]méthyl}-4-chloro-1H-pyrazole réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Applications De Recherche Scientifique
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- **1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole shares structural similarities with other pyrazole derivatives, such as this compound.
- **Other similar compounds include various azetidinyl and benzoyl-substituted pyrazoles.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H15BrClN3O |
|---|---|
Poids moléculaire |
368.65 g/mol |
Nom IUPAC |
(3-bromo-2-methylphenyl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C15H15BrClN3O/c1-10-13(3-2-4-14(10)16)15(21)19-6-11(7-19)8-20-9-12(17)5-18-20/h2-5,9,11H,6-8H2,1H3 |
Clé InChI |
UGKWEFVJPHAWBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C(=O)N2CC(C2)CN3C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Chloro-3-nitrobenzenesulfonyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12268174.png)
![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12268180.png)
![4-Methyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12268187.png)
![4-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12268194.png)
![5-chloro-N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268211.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268219.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12268220.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12268226.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12268247.png)

![N-[1-(3-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268259.png)
![2-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine](/img/structure/B12268267.png)
![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12268268.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12268275.png)
